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Compound of Interest

Compound Name: 1-Cyclopentylethanol

Cat. No.: B1203354 Get Quote

An In-depth Technical Guide to the Thermodynamic Properties of 1-Cyclopentylethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties

of 1-Cyclopentylethanol (C_7H_14O), a secondary alcohol with a cyclopentyl substituent. The

information compiled herein is intended to support research, development, and drug discovery

activities where this compound may be utilized as a solvent, reagent, or building block. All

quantitative data is presented in structured tables for clarity and comparative analysis. Detailed

experimental protocols for determining key thermodynamic parameters are also provided.

Physicochemical and Thermodynamic Properties
1-Cyclopentylethanol, with a molecular weight of 114.19 g/mol , exhibits thermodynamic

characteristics typical of a secondary alcohol, influenced by the presence of a hydroxyl group

capable of hydrogen bonding and a non-polar cyclopentyl ring.[1][2]

Table 1: Key Physical and Thermodynamic Properties of
1-Cyclopentylethanol
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Property Value Source

Molecular Formula C_7H_14O [1]

Molecular Weight 114.19 g/mol [1]

CAS Number 52829-98-8 [1]

Normal Boiling Point 169-170 °C (442.15-443.15 K) [1]

Melting Point 19.62 °C (292.77 K) [1]

Density (liquid, room temp.) 0.911 g/mL [1]

Refractive Index (@ 20°C) 1.458 [3]

Table 2: Enthalpy and Entropy Data for Phase
Transitions

Thermodynamic
Parameter

Value Method Source

Enthalpy of

Vaporization

(Δ_vapH°)

46.11 kJ/mol
Calculated (Joback

method)
[1]

Enthalpy of Fusion

(Δ_fusH°)
15.21 kJ/mol

Calculated (Joback

method)
[1]

Entropy of

Vaporization

(Δ_vapS°)

~104.3 J/mol·K Calculated [1]

Entropy of Fusion

(Δ_fusS°)
~52.0 J/mol·K Calculated [1]

The significant enthalpy of vaporization is characteristic of alcohols and is attributed to the

energy required to overcome intermolecular hydrogen bonding in the liquid phase.[1]

Table 3: Critical Properties and Gas-Phase Heat Capacity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://en.wikipedia.org/wiki/Joback_method
https://en.wikipedia.org/wiki/Joback_method
https://en.wikipedia.org/wiki/Joback_method
https://en.wikipedia.org/wiki/Joback_method
https://en.wikipedia.org/wiki/Joback_method
https://en.wikipedia.org/wiki/Joback_method
https://tsapps.nist.gov/publication/get_pdf.cfm?pub_id=926652
https://en.wikipedia.org/wiki/Joback_method
https://en.wikipedia.org/wiki/Joback_method
https://en.wikipedia.org/wiki/Joback_method
https://en.wikipedia.org/wiki/Joback_method
https://en.wikipedia.org/wiki/Joback_method
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Method Source

Critical Temperature

(T_c)
731.52 K

Calculated (Joback

method)
[1]

Critical Pressure (P_c) 2613.74 kPa
Calculated (Joback

method)
[1]

Gas Heat Capacity

(C_p,gas)

358.17 J/mol·K at

529.19 K

Calculated (Joback

method)
[1]

436.17 J/mol·K at

731.52 K

Calculated (Joback

method)
[1]

The temperature-dependent heat capacity of gaseous 1-Cyclopentylethanol reflects the

increased molecular motion and vibrational energy at higher temperatures.[1]

Experimental Protocols for Thermodynamic
Property Determination
While specific experimental reports for 1-Cyclopentylethanol are not extensively detailed in

the public domain, the following sections describe standard methodologies widely used for

determining the thermodynamic properties of alcohols and other organic liquids.

Determination of Vapor Pressure
The relationship between vapor pressure and temperature is crucial for understanding a liquid's

volatility. A common method involves a static vapor pressure apparatus.

Methodology:

Sample Preparation: A pure sample of the liquid is placed in a thermostatically controlled

vessel connected to a pressure measurement system (e.g., a manometer or a pressure

transducer). The sample is degassed to remove any dissolved air.

Temperature Control: The vessel is immersed in a water or oil bath to maintain a constant

and uniform temperature, which is measured with a calibrated thermometer or temperature

probe.
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Equilibrium: The system is allowed to reach thermal and phase equilibrium, at which point

the pressure reading stabilizes. This reading represents the vapor pressure of the liquid at

that specific temperature.

Data Collection: The procedure is repeated at various temperatures to obtain a set of vapor

pressure-temperature data points.

Data Analysis: The Clausius-Clapeyron equation can then be used to analyze the data and

also to determine the enthalpy of vaporization.

Determination of Enthalpy of Vaporization (Calorimetric
Method)
Direct calorimetric measurement provides a precise value for the enthalpy of vaporization.

Methodology:

Apparatus: A Calvet-type microcalorimeter or a similar instrument is used. The setup

includes a vaporization cell containing the liquid sample and a means to induce and measure

vaporization, often by passing an inert gas or applying a vacuum.

Vaporization: A controlled amount of the liquid is vaporized at a constant temperature. The

heat absorbed during this phase change is compensated for by an electrical heater within

the calorimeter.

Measurement: The electrical energy supplied to maintain isothermal conditions is precisely

measured. This energy corresponds to the heat of vaporization for the mass of the liquid that

was vaporized.

Quantification: The mass of the vaporized liquid is determined by weighing the sample

before and after the experiment or by condensing and weighing the vapor.

Calculation: The molar enthalpy of vaporization is calculated by dividing the measured heat

by the number of moles of the vaporized substance.

Determination of Heat Capacity (Calorimetry)
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The heat capacity of liquid 1-Cyclopentylethanol can be determined using a calorimeter, often

by the method of mixtures or by using an adiabatic calorimeter.

Methodology (Method of Mixtures):

Apparatus: A calorimeter (e.g., a coffee-cup calorimeter for simple experiments or a more

sophisticated bomb calorimeter for higher precision) with a known heat capacity is used.

Initial Conditions: A known mass of the liquid (1-Cyclopentylethanol) is placed in the

calorimeter, and the initial temperature is recorded once thermal equilibrium is reached.

Heating: A known amount of heat is introduced into the system. This can be done by adding

a warmer object of known temperature and heat capacity or by using an electrical heater.

Final Temperature: The mixture is stirred until a final, stable temperature is reached and

recorded.

Calculation: By applying the principle of conservation of energy (heat lost = heat gained),

and knowing the heat capacity of the calorimeter, the specific heat capacity of the liquid can

be calculated.

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination and

theoretical validation of the thermodynamic properties of an organic compound like 1-
Cyclopentylethanol.
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Caption: Workflow for Thermodynamic Property Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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